N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyrimidine group and a fluorobenzyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.
Introduction of the Pyrimidine Group: The pyrimidine group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and suitable leaving groups.
Attachment of the Fluorobenzyl Moiety: The fluorobenzyl group is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: Palladium catalysts, boron reagents (for Suzuki-Miyaura coupling)
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to downstream effects that can modulate cellular processes. For example, it has been found to effectively inhibit RET mutations and fusions in non-small cell lung cancer and thyroid cancer .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
- 1-(2-Pyrimidyl)piperazine
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit certain cancer-related mutations without affecting other pathways highlights its potential as a targeted therapeutic agent .
Properties
Molecular Formula |
C18H21FN6O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-[(3-fluorophenyl)methylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H21FN6O2/c19-15-4-1-3-14(11-15)12-22-16(26)13-23-18(27)25-9-7-24(8-10-25)17-20-5-2-6-21-17/h1-6,11H,7-10,12-13H2,(H,22,26)(H,23,27) |
InChI Key |
WXWFHCGHDKLVGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCC3=CC(=CC=C3)F |
Origin of Product |
United States |
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